Dansylmethionine
Overview
Description
Dansylmethionine is a derivative of methionine, an essential amino acid, where the amino group is tagged with a dansyl group (1-dimethylaminonaphthalene-5-sulfonyl chloride). This compound is known for its fluorescent properties, making it valuable in various biochemical applications, particularly in the identification and quantification of amino acids and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dansylmethionine is synthesized by reacting methionine with dansyl chloride. The reaction typically occurs in an alkaline medium, such as sodium carbonate buffer, at room temperature. The free amino group of methionine reacts with dansyl chloride, forming the dansylated product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would include the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety.
Substitution: The dansyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxidation of this compound typically yields sulfoxides or sulfones.
Substitution Products: Substitution reactions can yield a variety of dansylated derivatives, depending on the nucleophile used.
Scientific Research Applications
Dansylmethionine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection and quantification of amino acids and peptides.
Biology: Employed in protein sequencing and identification of N-terminal amino acids.
Medicine: Utilized in diagnostic assays and as a marker in various biochemical assays.
Industry: Applied in the development of fluorescent tags for biochemical and pharmaceutical research.
Mechanism of Action
The primary mechanism of action of dansylmethionine involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property is exploited in various assays to detect and quantify the presence of amino acids, peptides, and proteins. The molecular targets include free amino groups in peptides and proteins, which react with the dansyl group to form a stable fluorescent product.
Comparison with Similar Compounds
Dansylglycine: Another dansylated amino acid, used similarly in fluorescent tagging and detection.
Dansylalanine: Used in protein sequencing and identification of amino acids.
Dansylserine: Employed in biochemical assays for its fluorescent properties.
Uniqueness of Dansylmethionine: this compound is unique due to the presence of the methionine moiety, which can undergo specific reactions such as oxidation at the sulfur atom. This property can be exploited in studies focusing on sulfur-containing amino acids and their derivatives.
Properties
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWOYRHKFIZWFB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53332-30-2 (cyclohexylammonium salt) | |
Record name | Dansylmethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40937760 | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17039-58-6 | |
Record name | Dansylmethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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